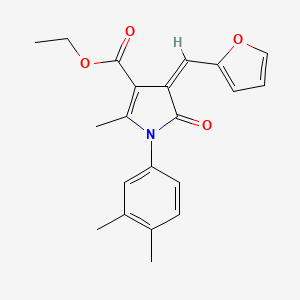
5-(5-chloro-2-methoxyphenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole
Descripción general
Descripción
5-(5-chloro-2-methoxyphenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole, commonly known as CMPO, is a heterocyclic compound that belongs to the oxadiazole family. It has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry.
Mecanismo De Acción
The mechanism of action of CMPO involves the formation of a stable complex with metal ions, particularly actinides and lanthanides. The complexation process occurs through the oxygen atoms of the oxadiazole ring and the nitrogen atoms of the hydrazine moiety. This complexation leads to the extraction of metal ions from the aqueous phase into the organic phase. The stability of the complex is attributed to the chelating effect of the oxadiazole ring.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of CMPO. However, studies have shown that it is relatively non-toxic and does not exhibit significant toxicity towards mammalian cells. Furthermore, it has been shown to exhibit low acute toxicity in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CMPO is its high selectivity towards actinides and lanthanides. This makes it an ideal extractant for nuclear fuel reprocessing. Furthermore, it has been shown to exhibit high stability and reusability, which makes it a cost-effective option for large-scale applications. However, one of the limitations of CMPO is its relatively low solubility in organic solvents, which can affect its extraction efficiency.
Direcciones Futuras
There are several potential future directions for the research on CMPO. One of the areas of interest is the development of new materials based on CMPO for applications in organic electronics and optoelectronics. Furthermore, there is a need for further studies on the potential use of CMPO as a potential anticancer and antitumor agent. Additionally, there is a need for the development of new synthesis methods to improve the yield and purity of the final product. Finally, there is a need for further studies on the toxicity and environmental impact of CMPO to ensure its safe use in various applications.
Conclusion:
In conclusion, CMPO is a promising compound with potential applications in various fields, including nuclear fuel reprocessing, materials science, and medicinal chemistry. The synthesis method has been optimized to achieve high yields and purity of the final product. The mechanism of action involves the formation of a stable complex with metal ions, particularly actinides and lanthanides. CMPO exhibits low toxicity towards mammalian cells and has been shown to exhibit high stability and reusability. However, its relatively low solubility in organic solvents can affect its extraction efficiency. There are several potential future directions for the research on CMPO, including the development of new materials, further studies on its potential use as an anticancer and antitumor agent, and the development of new synthesis methods.
Aplicaciones Científicas De Investigación
CMPO has been extensively studied for its potential applications in the field of nuclear fuel reprocessing. It is used as a selective extractant for the separation of actinide and lanthanide ions from nuclear waste solutions. CMPO has also been studied for its potential use in the development of new materials for organic electronics and optoelectronics. Furthermore, it has been investigated for its potential applications in medicinal chemistry as a potential anticancer and antitumor agent.
Propiedades
IUPAC Name |
5-(5-chloro-2-methoxyphenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c1-10-3-5-11(6-4-10)15-18-16(21-19-15)13-9-12(17)7-8-14(13)20-2/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWVWOAWMFOKLKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(C=CC(=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-Chloro-2-methoxyphenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-methyl-4-[methyl(methylsulfonyl)amino]-N-phenylbenzamide](/img/structure/B4775942.png)
![N-(2-{4-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1-piperazinyl}phenyl)-2-thiophenecarboxamide](/img/structure/B4775965.png)

![N-({[4-({[amino(imino)methyl]amino}sulfonyl)phenyl]amino}carbonothioyl)-2,4-dichlorobenzamide](/img/structure/B4775974.png)
![ethyl N-{[(3-chloro-2-methylphenyl)amino]carbonyl}glycinate](/img/structure/B4775975.png)
![ethyl oxo{[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]amino}acetate](/img/structure/B4775983.png)
![ethyl (2-{[4-(2,3-dimethylphenoxy)butanoyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B4776006.png)
![1-(4-methoxyphenyl)-5-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)thio]-1H-tetrazole](/img/structure/B4776011.png)
![N,N,4-trimethyl-2-{[(5-propyl-3-thienyl)carbonyl]amino}-1,3-thiazole-5-carboxamide](/img/structure/B4776019.png)
![4,5-dimethoxy-2-{[(3-methoxyphenoxy)acetyl]amino}benzoic acid](/img/structure/B4776027.png)
![3,3-diphenyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B4776028.png)
![butyl 4-[(4-methylbenzoyl)amino]benzoate](/img/structure/B4776040.png)
![methyl 4-{[2-(ethylthio)benzoyl]amino}benzoate](/img/structure/B4776046.png)
![2-[4-(4-chloro-2-methylphenoxy)butanoyl]-N-[2-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B4776055.png)